(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone
Description
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone: is a heterocyclic compound that features a thienopyridine core structure
Properties
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-8-7-9(2)18-15-11(8)12(16)14(20-15)13(19)10-5-3-4-6-17-10/h3-7H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVYFEUXTMWJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=CC=N3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative.
Coupling Reaction: The final step involves coupling the functionalized thienopyridine with a pyridin-2-ylmethanone moiety using reagents such as coupling agents and catalysts under controlled conditions
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine
Its structural features make it a candidate for the development of therapeutic agents targeting specific biological pathways .
Industry
In the industrial sector, (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3-chlorophenyl)methanone
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dichlorophenyl)methanone
Uniqueness
The uniqueness of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone lies in its specific substitution pattern and the presence of both thienopyridine and pyridin-2-ylmethanone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂OS |
| Molecular Weight | 282.36 g/mol |
| CAS Number | 52505-58-5 |
| Melting Point | Not available |
| LogP | 4.31 |
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties, particularly against triple-negative breast cancer (TNBC) cell lines. The compound has been shown to induce apoptosis in cancer cells while reducing the fraction of cancer stem cells (CSCs), which are often responsible for tumor recurrence and metastasis. For instance, treatment with this compound significantly decreased the viability of MDA-MB-231 cells, a widely studied TNBC model, by inducing metabolic shifts from lipid to glucose metabolism .
Inhibition of Key Pathways
The compound appears to exert its effects through several biochemical pathways:
- Glycolysis and Gluconeogenesis: Metabolic profiling revealed that treatment altered key metabolites involved in energy metabolism, suggesting a shift in cellular energy production mechanisms .
- Cell Cycle Regulation: It has been noted to influence cell cycle progression in cancer cells, contributing to reduced proliferation rates .
Study 1: Antiproliferative Effects
In a study published in the Journal of Medical Chemistry, the compound was evaluated for its antiproliferative effects on various cancer cell lines. The results indicated:
- A significant reduction in cell viability at concentrations as low as 100 nM.
- Induction of apoptosis was confirmed through annexin V staining and caspase activation assays .
Study 2: Metabolic Profiling
A comprehensive metabolic profiling study demonstrated that treatment with (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone led to:
- Alterations in key metabolic pathways associated with cancer progression.
- Identification of twenty-one metabolites that were significantly affected by the treatment, indicating a broad impact on cellular metabolism .
Potential Therapeutic Applications
Given its promising biological activity, (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone may have several therapeutic applications:
- Cancer Therapy: Its ability to target CSCs and induce apoptosis makes it a candidate for further development as an anticancer agent.
- Metabolic Disorders: The compound's influence on metabolic pathways could also be explored for potential applications in metabolic diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
